![molecular formula C25H28O6 B1251964 dalversinol A](/img/structure/B1251964.png)
dalversinol A
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Overview
Description
dalversinol A is a natural product found in Dalea versicolor with data available.
Scientific Research Applications
Machine Learning in Chemical and Biological Research
Dalversinol A's relevance in the scientific research field can be linked to the growing use of machine learning in analyzing chemical and biological data. Machine learning algorithms, despite their potential, must be carefully applied in experimental research to avoid over-reliance on confounding variables or experimental artifacts. This implies that while dalversinol A might be a subject of research, its interpretation through machine learning models requires cautious handling (Chuang & Keiser, 2018).
Data Management in Life Sciences
The handling of “big data” in life sciences, including research on compounds like dalversinol A, emphasizes the need for high-quality infrastructures capable of sharing and publishing research data. This includes the development of databases like e!DAL, designed for the archiving and publication of research data, which could potentially encompass studies on dalversinol A (Arend et al., 2014).
Advances in AI for Aging and Longevity Research
Dalversinol A could be relevant in aging and longevity research, where modern artificial intelligence (AI) techniques are increasingly applied. AI biomarkers of aging might include data on compounds like dalversinol A, aiding in building causal models, identifying biological targets, and generating novel molecular compounds (Zhavoronkov et al., 2019).
Scientific Collaboration Frameworks
The scientific community's collaboration on research, possibly including dalversinol A, has been enhanced by frameworks like DALA (Digital Archive System for Long Term Access). Such frameworks manage and preserve scientific data, facilitating collaborative research and possibly encompassing studies on dalversinol A (Riasetiawan & Mahmood, 2010).
properties
Product Name |
dalversinol A |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-6-25(4,5)17-9-15(19(27)10-20(17)28)16-12-31-24-14(8-7-13(2)3)18(26)11-21(29)22(24)23(16)30/h6-7,9-11,16,26-29H,1,8,12H2,2-5H3 |
InChI Key |
YRYKGMZZXKREMN-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
synonyms |
dalversinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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